molecular formula C8H6F2O4 B13536426 3,5-Difluoro-2-hydroxymandelic acid

3,5-Difluoro-2-hydroxymandelic acid

Cat. No.: B13536426
M. Wt: 204.13 g/mol
InChI Key: DATAQTYAQCYIGM-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxymandelic acid (IUPAC name: 2-(3,5-difluorophenyl)-2-hydroxyacetic acid) is a fluorinated derivative of mandelic acid, characterized by two fluorine atoms at the 3- and 5-positions of the phenyl ring and a hydroxyl group on the alpha-carbon of the acetic acid chain. Its molecular formula is C₈H₆F₂O₃, with a molecular weight of 188.13 g/mol (CAS RN: 132741-31-2) . The compound exhibits a racemic configuration under standard conditions, as indicated by its synonym "racemic 3,5-difluoro-mandelic acid" .

Its structural features make it a candidate for pharmaceutical and chemical research, particularly in studies exploring halogenated aromatic acids’ biological activities .

Properties

Molecular Formula

C8H6F2O4

Molecular Weight

204.13 g/mol

IUPAC Name

2-(3,5-difluoro-2-hydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6F2O4/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7,11-12H,(H,13,14)

InChI Key

DATAQTYAQCYIGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)O)F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction mechanism involves the nucleophilic addition of the phenolic compound to glyoxylic acid, forming a borate ester intermediate when boric acid is present. The use of boric acid and toluene as solvents facilitates the formation of this ester, which is then hydrolyzed to yield the hydroxymandelic acid.

The reaction is typically performed under reflux with continuous removal of water via a Dean-Stark apparatus to shift the equilibrium:

  • The fluorinated phenol, boric acid, and toluene are charged into a reaction flask equipped with mechanical stirring and a Dean-Stark separator.
  • The mixture is refluxed, and water is collected as an azeotrope with toluene.
  • Glyoxylic acid solution is added dropwise over 1 to 2 hours while maintaining reflux.
  • After completion of addition, reflux continues for 1 to 2 hours until no further water is collected, indicating reaction completion.
  • The borate ester intermediate is then hydrolyzed by adding water and refluxing for an additional 30 minutes.
  • The reaction mixture is cooled, and phases are separated to isolate the aqueous phase containing the hydroxymandelic acid product.

Oxidation and Purification

In some procedures, the crude hydroxymandelic acid solution may undergo oxidation with ferric sulfate to remove impurities and improve yield. The organic phase is washed with dilute sulfuric acid and hot water to remove residual inorganic salts.

The toluene solvent is then removed under reduced pressure (rotary evaporation), yielding crude 3,5-difluoro-2-hydroxymandelic acid, which can be further purified by recrystallization.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Phenolic substrate 3,5-Difluorophenol Fluorine substitution critical
Glyoxylic acid addition rate Dropwise over 1-2 hours Controlled to avoid side reactions
Solvent Toluene with boric acid Facilitates ester formation
Temperature Reflux (~110 °C for toluene) Maintains reaction rate and azeotrope
Water removal method Dean-Stark apparatus Drives equilibrium to product
Hydrolysis Reflux with water for 30 minutes Liberates free hydroxymandelic acid
Oxidation (optional) Ferric sulfate reflux for 3-4 hours Removes impurities, improves purity
Product isolation Phase separation and rotary evaporation Yields crude product
Final purification Recrystallization Achieves high purity (melting point 135-139 °C)

Research Findings and Optimization

  • Maintaining a slow, controlled addition of glyoxylic acid is crucial to minimize side reactions and maximize yield.
  • The use of boric acid and toluene as reaction media enables efficient removal of water and formation of borate esters, which are key intermediates.
  • Hydrolysis of the borate ester intermediate must be carefully controlled to avoid degradation of the product.
  • Oxidation with ferric sulfate has been shown to effectively remove residual impurities, although it adds complexity and time to the process.
  • The reaction temperature must be maintained at reflux to ensure adequate reaction kinetics without decomposing sensitive intermediates.
  • Purity and yield are typically confirmed by high-performance liquid chromatography (HPLC) and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-hydroxymandelic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,5-difluoro-2-keto-mandelic acid.

    Reduction: Formation of 3,5-difluoro-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted mandelic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-2-hydroxymandelic acid is a chemical compound with a molecular weight of approximately 188.13 g/mol and the molecular formula C8H6F2O3C_8H_6F_2O_3. It is also known as α-hydroxy-3,5-difluorophenylacetic acid and racemic 3,5-difluoromandelic acid. The compound, which appears as a white crystalline solid, features a phenolic structure with two fluorine atoms at the 3 and 5 positions of the aromatic ring and a hydroxymandelic acid moiety, has a melting point ranging from 135 to 139 °C. The presence of fluorine atoms enhances its lipophilicity, potentially contributing to its biological efficacy.

Scientific Research Applications

3,5-Difluoro-2-hydroxymandelic acid serves significantly in pharmaceutical research and development.

Pharmaceutical Intermediate

  • 3,5-Difluoro-2-hydroxymandelic acid functions as a precursor in synthesizing pharmaceutical products and creating new therapeutic agents. Its role as an intermediate is valuable in developing novel therapeutic agents.
  • It is used in the production of 3,3-difluoro-2-hydroxypropionic acid, which is an important intermediate for pharmaceuticals and agrichemicals . For example, 3,3-difluoro-2-hydroxypropionic amide, which is easily derived from this acid compound, is used as intermediates for production of phosphodiesterase 10 inhibitors .

Biological Activity

  • Research indicates that 3,5-difluoro-2-hydroxymandelic acid exhibits significant biological activity and has been studied for its potential as an antibacterial agent.
  • It can influence metabolic pathways, potentially impacting drug metabolism and pharmacokinetics.

Interaction Studies

  • Interaction studies have shown that 3,5-difluoro-2-hydroxymandelic acid may interact with metabolic enzymes, influencing drug metabolism and efficacy. Further research is required to fully elucidate these interactions and their implications for pharmacology and toxicology.

Antimicrobial Research

  • Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including the 3,5-dichloro-2-hydroxyphenyl analogue, have shown structure-dependent antimicrobial activity against Gram-positive pathogens . These compounds have demonstrated promising activity against vancomycin-intermediate S. aureus strains and favorable cytotoxic profiles, suggesting they could be further developed .
  • 5-Fluorobenzimidazole, with a 3,5-dichloro-2-hydroxyphenyl substituent, exhibited fourfold stronger activity than clindamycin against methicillin-resistant S. aureus . Hydrazone derivatives, also bearing a 3,5-dichloro-2-hydroxyphenyl substituent, showed activity against multidrug-resistant C. auris isolates and azole-resistant A. fumigatus strains .

Anticancer Activity

  • 5-Fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in an A549 human pulmonary cancer cell culture model .

Structural Similarity

  • The presence of two fluorine atoms at specific positions distinguishes 3,5-difluoro-2-hydroxymandelic acid from its analogs, enhancing its lipophilicity and potentially altering its biological activity compared to other mandelic acids.

Mechanism of Action

The mechanism of action of 3,5-difluoro-2-hydroxymandelic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3,5-difluoro-2-hydroxymandelic acid and related compounds:

Compound Name Molecular Formula CAS RN Functional Groups Key Substituents Molecular Weight (g/mol)
3,5-Difluoro-2-hydroxymandelic acid C₈H₆F₂O₃ 132741-31-2 Hydroxyl, carboxylic acid 3,5-F₂ on phenyl ring 188.13
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid C₇H₃Cl₂FO₃ 189283-53-2 Hydroxyl, carboxylic acid 3,5-Cl₂, 4-F on benzene ring 239.97
3,5-Difluoro-2-hydroxybenzaldehyde C₇H₄F₂O₂ 63954-77-8 Hydroxyl, aldehyde 3,5-F₂ on benzene ring 158.10
3,5-Difluoro-2-methylbenzoic acid C₈H₆F₂O₂ Not provided Carboxylic acid, methyl 3,5-F₂, 2-CH₃ on benzene ring 172.13
(R)-(-)-Mandelic acid C₈H₈O₃ 611-71-2 Hydroxyl, carboxylic acid Phenyl ring (no halogens) 152.14

Key Observations :

  • Halogenation Effects : The substitution of fluorine or chlorine atoms increases molecular weight and lipophilicity. For example, 3,5-Difluoro-2-hydroxymandelic acid is ~24% heavier than mandelic acid due to fluorine atoms .
  • Functional Groups : The aldehyde group in 3,5-difluoro-2-hydroxybenzaldehyde () confers distinct reactivity, such as susceptibility to oxidation, compared to carboxylic acid derivatives .
  • Acidity: The electron-withdrawing fluorine atoms in 3,5-difluoro-2-hydroxymandelic acid likely enhance the acidity of both the hydroxyl and carboxylic acid groups relative to non-fluorinated mandelic acid .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepTemperatureCatalysts/SolventsYield (%)
Nitration0–5°CH₂SO₄/HNO₃60–70
Reduction (H₂/Pd/C)25–30°CEthanol85–90
CrystallizationRTEthanol:H₂O (3:1)95+

Advanced: How can researchers address discrepancies in NMR spectral data during structural characterization?

Methodological Answer:
Fluorine atoms induce complex splitting patterns in NMR due to spin-spin coupling (¹H-¹⁹F). To resolve discrepancies:

  • Use high-field NMR (≥500 MHz) to enhance resolution of overlapping signals.
  • Perform 2D NMR (COSY, HSQC) to assign peaks unambiguously, particularly for distinguishing hydroxyl protons from aromatic protons .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

Q. Example Workflow :

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Use HSQC to correlate ¹H-¹³C couplings.

Cross-validate with DFT models (e.g., Gaussian 16).

Basic: What analytical techniques are essential for purity assessment of 3,5-Difluoro-2-hydroxymandelic acid?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities (<0.5%) .
  • Melting Point Analysis : Confirm consistency with literature values (e.g., 180–185°C) to assess crystallinity .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 189.03 (calculated for C₈H₅F₂O₄) .

Advanced: How can computational modeling predict the bioactivity of fluorinated mandelic acid derivatives?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Fluorine atoms enhance binding via electrostatic interactions with active-site residues .
  • QSAR Models : Correlate substituent effects (e.g., fluorine position) with bioactivity. For example, 3,5-difluoro substitution increases electron-withdrawing effects , altering pKa and solubility .

Q. Table 2: Predicted Binding Affinities (ΔG, kcal/mol)

Target Enzyme3,5-Difluoro DerivativeNon-Fluorinated Analog
COX-2-8.2-6.5
Tyrosinase-7.8-5.9

Advanced: What strategies mitigate contradictions in enzyme inhibition assays involving fluorinated mandelic acids?

Methodological Answer:
Contradictions often arise from assay conditions or enzyme source variability . Mitigation steps include:

  • Standardized Assays : Use recombinant enzymes (e.g., human COX-2 expressed in E. coli) to minimize batch variability .
  • Control for pH Effects : Fluorinated derivatives have lower pKa (~2.8 vs. ~3.5 for non-fluorinated analogs), affecting ionization state in assays. Buffer at pH 7.4 with 0.1 M phosphate .
  • Dose-Response Curves : Perform IC₅₀ determinations in triplicate, using nonlinear regression (GraphPad Prism) to account for outliers .

Basic: What safety protocols are critical when handling fluorinated mandelic acids?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166/EC standard) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acidic vapors.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How do fluorination patterns influence the stability of mandelic acid derivatives in biological media?

Methodological Answer:

  • Metabolic Stability : 3,5-Difluoro substitution reduces cytochrome P450-mediated oxidation due to steric hindrance. Assess via liver microsome assays (e.g., rat microsomes, NADPH cofactor) .
  • Plasma Stability : Incubate derivatives in human plasma (37°C, 24h) and quantify degradation via LC-MS. Fluorination typically extends half-life (t₁/₂ > 6h vs. 2h for non-fluorinated analogs) .

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